molecular formula C6H5F2NO3S B8299324 3,5-Difluorophenyl sulfamate

3,5-Difluorophenyl sulfamate

Cat. No. B8299324
M. Wt: 209.17 g/mol
InChI Key: JIBXVOUHOFRVOQ-UHFFFAOYSA-N
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Patent
US05273993

Procedure details

Using the procedure of Example 84, the title compound was prepared using a mixture of 9.9 g (0.076 mole) of 3,5-difluorophenol and 7.0 ml (0.08 mole) of chlorosulfonyl isocyanate in 50 ml of toluene. The solid product was recrystallized from benzene to yield 11.7 g (74%) of white solid, mp 85°-88° C.
Quantity
9.9 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([OH:9])[CH:5]=[C:6]([F:8])[CH:7]=1.Cl[S:11]([N:14]=C=O)(=[O:13])=[O:12]>C1(C)C=CC=CC=1>[F:1][C:2]1[CH:3]=[C:4]([O:9][S:11](=[O:13])(=[O:12])[NH2:14])[CH:5]=[C:6]([F:8])[CH:7]=1

Inputs

Step One
Name
Quantity
9.9 g
Type
reactant
Smiles
FC=1C=C(C=C(C1)F)O
Name
Quantity
7 mL
Type
reactant
Smiles
ClS(=O)(=O)N=C=O
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solid product was recrystallized from benzene

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C=C(C1)F)OS(N)(=O)=O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 11.7 g
YIELD: PERCENTYIELD 74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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